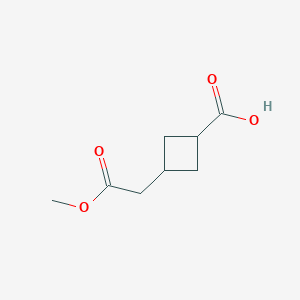
3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy-oxoethyl group and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: A precursor to 3-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid, used in organic synthesis.
Cyclopropanecarboxylic acid: Another cyclic carboxylic acid with similar reactivity but a smaller ring size.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: A structurally related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a cyclobutane ring and a methoxy-oxoethyl group. This structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-12-7(9)4-5-2-6(3-5)8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Clé InChI |
FUCWPHIBQJUFBW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
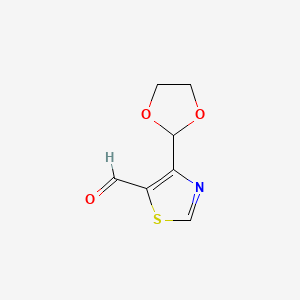
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
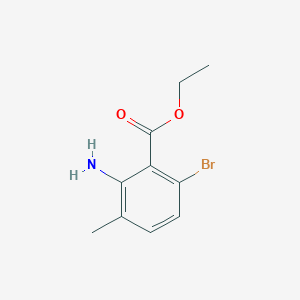
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
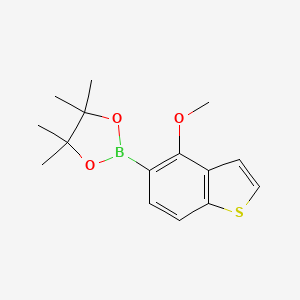

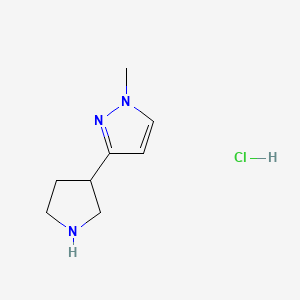

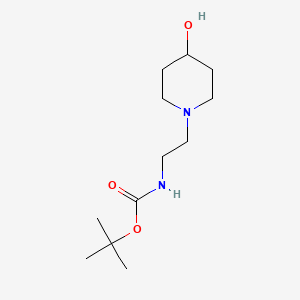

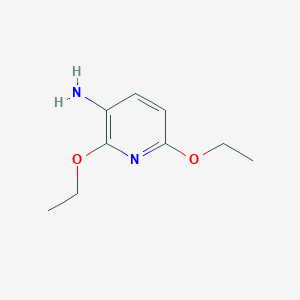
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
